molecular formula C29H30BrN3O2 B8286161 1H-Indole, 2-(4-bromophenyl)-3-[3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl]-5-methyl-

1H-Indole, 2-(4-bromophenyl)-3-[3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl]-5-methyl-

Cat. No.: B8286161
M. Wt: 532.5 g/mol
InChI Key: GBKKWZGWXVLYRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Indole, 2-(4-bromophenyl)-3-[3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl]-5-methyl- is a useful research compound. Its molecular formula is C29H30BrN3O2 and its molecular weight is 532.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Indole, 2-(4-bromophenyl)-3-[3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl]-5-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indole, 2-(4-bromophenyl)-3-[3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl]-5-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C29H30BrN3O2

Molecular Weight

532.5 g/mol

IUPAC Name

3-[2-(4-bromophenyl)-5-methyl-1H-indol-3-yl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one

InChI

InChI=1S/C29H30BrN3O2/c1-20-7-13-25-24(19-20)23(29(31-25)21-8-10-22(30)11-9-21)12-14-28(34)33-17-15-32(16-18-33)26-5-3-4-6-27(26)35-2/h3-11,13,19,31H,12,14-18H2,1-2H3

InChI Key

GBKKWZGWXVLYRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CCC(=O)N3CCN(CC3)C4=CC=CC=C4OC)C5=CC=C(C=C5)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Bromo-δ-oxobenzenepentanoic acid (J. Org. Chem. 1948, 13, 284; J. Org. Chem. 1984, 49, 3170; 6.2 g, 23 mmol) was added to a solution of 1,3-diisopropylcarbodiimide (1.8 mL, 11.5 mmol) in tetrahydrofuran-dichloromethane (1:1, 40 mL) and the mixture was allowed to stand at room temperature for 20 min. The mixture was added to 4-sulfamylbenzoyl AM resin (Novabiochem, product no. 01-64-0121, 1.15 mmol/g loading; 2 g) in a 70 mL solid phase extraction cartridge equipped with a frit and stopcock. 4-Dimethylaminopyridine (138 mg, 1.1 mmol) was added and the mixture was allowed to stand overnight at room temperature. The resin was washed with tetrahydrofuran-dichloromethane (1:1, 3×), dimethylformamide (3×), dichloromethane (3×) and acetic acid (3×). A solution of (4-methylphenyl)hydrazine hydrochloride (3.2 g, 20 mmol) and zinc chloride (2.7 g, 20 mmol) in glacial acetic acid (40 mL) was added and the mixture was heated to 70° C. for 1 h. The mixture was vented, mixed manually and heated overnight at 70° C. The mixture was cooled and the resin was washed with acetic acid (3×), tetrahydrofuran-dichloromethane (1:1, 3×), dimethylformamide (3×) and tetrahydrofuran-dichloromethane (1:1, 4×). A solution of pentafluorobenzyl alcohol (2.3 g, 11.5 mmol), triphenylphosphine (3 g, 11.5 mmol) and diisopropyl azodicarboxylate (2.3 mL, 11.5 mmol) in tetrahydrofuran-dichloromethane (1:1, 40 mL) was added and the mixture was stirred at room temperature for 3 h. The resin was washed with tetrahydrofuran-dichloromethane (1:1, 4×), dimethylformamide (4×), tetrahydrofuran-dichloromethane (1:1, 4×), dichloromethane (4×) and ether (2×), then dried under a stream of nitrogen and transferred from the cartridge to a round bottom flask. A solution of 1-(2-methoxyphenyl)piperazine (884 mg, 4.6 mmol) in tetrahydrofuran (40 mL) was added and the mixture was left to stand at room temperature for 24 h. Scavenger resin (description 1, 2.4 g) and sufficient tetrahydrofuran to cover the additional swollen resin were added and the mixture was left to stand at room temperature for 24 h. The mixture was filtered and the resin washed with tetrahydrofuran. The combined filtrates were evaporated under reduced pressure and the residue was purified by medium pressure liquid chromatography on silica gel, eluting with hexane-ethyl acetate (1:1) to give the title compound (494 mg, 40%). 1H NMR (360 MHz, CDCl3) δ8.00 (1H, br s), 7.59-7.57 (2H, m), 7.45-7.32 (3H, m), 7.27-7.25 (1H, m), 7.06-7.00 (2H, m), 6.93-6.80 (3H, m), 3.85 (3H, s), 3.77 (2H, t, J 5.0 Hz), 3.43 (2H, t, J 5.0 Hz), 3.26 (2H, m), 2.93 (2H, t, J 5.0 Hz), 2.76 (2H, t, J 5.0 Hz), and 2.69 (2H, m). m/z (ES+) 532, 534 (M+1).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step Two
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Name
tetrahydrofuran dichloromethane
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
3.2 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
2.7 g
Type
catalyst
Reaction Step Three
Quantity
2.3 g
Type
reactant
Reaction Step Four
Quantity
3 g
Type
reactant
Reaction Step Four
Quantity
2.3 mL
Type
reactant
Reaction Step Four
Name
tetrahydrofuran dichloromethane
Quantity
40 mL
Type
solvent
Reaction Step Four
Quantity
884 mg
Type
reactant
Reaction Step Five
Quantity
40 mL
Type
solvent
Reaction Step Five
Quantity
138 mg
Type
catalyst
Reaction Step Six
Yield
40%

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